molecular formula C17H12Cl2N2O2 B2829433 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-40-4

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No.: B2829433
CAS No.: 477887-40-4
M. Wt: 347.2
InChI Key: ORKYITWDIBNNKL-KEBDBYFISA-N
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Description

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorinated indole core, which is further functionalized with a chlorobenzoyloxyimino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Introduction of the Benzoyloxyimino Group: The chlorinated indole is reacted with 3-chlorobenzoyl chloride and hydroxylamine hydrochloride to form the benzoyloxyimino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the benzoyloxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols; solvents like DMF or DMSO; catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while oxidation can produce a nitro-indole derivative.

Scientific Research Applications

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-methyl-1H-indole: A simpler indole derivative with a single chlorine atom.

    3-chloro-1-methyl-1H-indole: Another chlorinated indole with the chlorine atom at a different position.

    3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: A compound similar to the target compound but lacking the chlorine atom at the 2-position.

Uniqueness

2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is unique due to the presence of both the chlorinated indole core and the benzoyloxyimino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-21-15-8-3-2-7-13(15)14(16(21)19)10-20-23-17(22)11-5-4-6-12(18)9-11/h2-10H,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKYITWDIBNNKL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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